Stearic acid calcium salt
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Overview
Description
Stearic acid calcium salt, also known as calcium stearate, is a carboxylate salt of calcium. It is classified as a calcium soap and is widely used in various industries due to its unique properties. This compound appears as a white to yellowish-white powder and is known for its low solubility in water but high solubility in oils and other organic solvents .
Preparation Methods
Synthetic Routes and Reaction Conditions: Calcium stearate is typically produced by heating stearic acid with calcium oxide. The reaction can be represented as follows: [ 2 \text{C}{17}\text{H}{35}\text{COOH} + \text{CaO} \rightarrow (\text{C}{17}\text{H}{35}\text{COO})_2\text{Ca} + \text{H}_2\text{O} ] In this process, stearic acid and calcium oxide are mixed in a reactor under controlled temperature and pressure conditions. The mixture reacts to form calcium stearate and water through a saponification process .
Industrial Production Methods:
Pre-treatment of Raw Materials: Stearic acid is purified to remove impurities, and calcium oxide is processed to a fine powder for better reactivity.
Mixing: The stearic acid and calcium oxide are mixed in a reactor.
Reaction: The mixture reacts to form calcium stearate and water.
Filtration & Separation: The formed calcium stearate is separated from the reaction mixture using filtration or centrifugation.
Drying: The separated compound is dried to eliminate any remaining moisture.
Chemical Reactions Analysis
Types of Reactions: Calcium stearate undergoes various chemical reactions, including:
Saponification: The reaction with acids to form stearic acid and calcium salts.
Thermal Decomposition: At high temperatures, it decomposes to form calcium oxide and hydrocarbons.
Common Reagents and Conditions:
Acids: Reacts with strong acids to form stearic acid.
Heat: Decomposes at high temperatures to form calcium oxide and hydrocarbons.
Major Products Formed:
Stearic Acid: Formed when reacting with strong acids.
Calcium Oxide and Hydrocarbons: Formed during thermal decomposition.
Scientific Research Applications
Calcium stearate has a wide range of applications in scientific research and industry:
Chemistry: Used as a stabilizer and release agent in the production of polymers such as PVC.
Biology: Acts as a lubricant in the dry drawing method of wire production.
Medicine: Used as a flow agent in the production of tablets.
Industry: Serves as a waterproofing agent for fabrics, a lubricant in pencils and crayons, and a flow agent in candies .
Mechanism of Action
Calcium stearate exerts its effects through several mechanisms:
Lubrication: Reduces friction and improves the flow of materials, particularly in polymer processing.
Stabilization: Acts as a stabilizer in various polymer systems, mitigating degradation processes such as thermal and UV-induced degradation.
Dispersing Agent: Improves the uniformity and quality of rubber compounds by acting as a dispersing agent for fillers and pigments.
Comparison with Similar Compounds
Calcium stearate is often compared with other metallic stearates such as:
Magnesium Stearate: Similar in function but used more in pharmaceuticals as a lubricant.
Zinc Stearate: Used in the rubber and plastics industries as a release agent and lubricant.
Aluminum Stearate: Used in the cosmetics industry as a thickening agent
Uniqueness: Calcium stearate is unique due to its low toxicity, ease of production, and versatility in applications across various industries .
Biological Activity
Stearic acid calcium salt, commonly known as calcium stearate, is a calcium salt of stearic acid that has garnered attention for its diverse biological activities. This article explores its properties, biological effects, and applications based on recent research findings.
Calcium stearate is an organic compound with the formula C36H70CaO4. It is a white, waxy solid that is insoluble in water but soluble in organic solvents. Its molecular weight is approximately 577.0 g/mol, and it is used widely in various industries, including pharmaceuticals, food, and cosmetics due to its emulsifying and stabilizing properties .
Biological Activity
The biological activity of calcium stearate can be categorized into several key areas:
1. Bone Formation and Regeneration
Recent studies have highlighted the role of calcium stearate as a carrier for bone protein extracts in enhancing bone regeneration. A study demonstrated that calcium sulfate combined with stearic acid significantly improved ectopic bone formation in a mouse model. The results indicated that implants containing calcium sulfate-stearic acid exhibited the highest levels of new bone formation compared to other carriers tested .
Table 1: Bone Formation Results Using Calcium Sulfate with Stearic Acid
Group | Active mm² (SD) | Control mm² (SD) | Increase % |
---|---|---|---|
HAP/TCP/CS 30:60:10 | 34 (6.08) | 25 (3.14) | 36% |
TCP/CS 90:10 | 41 (12.22) | 27 (1.41) | 52% |
Cem-Ostetic | 76 (6.49) | 50 (6.04) | 52% |
CS hemihydrate | 78 (13.47) | 44 (8.33) | 77% |
HAP/TCP/CS 60:30:10 | 46 (12.87) | 25 (2.77) | 84% |
CS dihydrate + stearic acid | 97 (13.48) | 49 (13.38) | 98% |
This study concluded that the presence of stearic acid enhances the bioactivity of calcium sulfate carriers, promoting better integration and formation of new bone tissue .
2. Digestibility and Cholesterol Impact
Research has shown that the digestibility of stearic acid varies depending on its form. When fed to rats as a mixture with calcium stearate, it demonstrated lower digestibility compared to free stearic acid . Interestingly, while earlier studies suggested a thrombogenic effect of stearic acid, more recent findings indicate that it may have a neutral or even cholesterol-lowering effect in humans .
Applications
Calcium stearate's unique properties make it suitable for various applications:
- Pharmaceuticals : Used as an excipient in tablet formulations to enhance flowability and stability.
- Food Industry : Acts as an emulsifier and stabilizer in food products.
- Cosmetics : Functions as a thickening agent and emollient in creams and lotions.
- Industrial Uses : Employed as a lubricant and release agent in manufacturing processes.
Case Studies
Several case studies have explored the efficacy of calcium stearate in different contexts:
- A study involving the use of calcium stearate as a carrier for bone regeneration demonstrated significant improvements in new bone formation when combined with specific growth factors .
- Research into the digestibility of fatty acids revealed insights into how calcium stearate affects lipid metabolism and cholesterol levels in animal models .
Properties
Molecular Formula |
C36H70CaO4 |
---|---|
Molecular Weight |
607.0 g/mol |
IUPAC Name |
calcium;octadecanoate |
InChI |
InChI=1S/2C18H36O2.Ca/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2*2-17H2,1H3,(H,19,20);/q;;+2/p-2 |
InChI Key |
CJZGTCYPCWQAJB-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-].[Ca+2] |
Origin of Product |
United States |
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